molecular formula C8H15NO B054091 (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol CAS No. 123719-56-2

(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol

Cat. No.: B054091
CAS No.: 123719-56-2
M. Wt: 141.21 g/mol
InChI Key: LZKOLMJUTKEOTE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Amino-1-ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring an amino group at the 2-position and an ethenyl (vinyl) group at the 1-position.

Properties

CAS No.

123719-56-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8-/m0/s1

InChI Key

LZKOLMJUTKEOTE-YUMQZZPRSA-N

SMILES

C=CC1(CCCCC1N)O

Isomeric SMILES

C=C[C@@]1(CCCC[C@@H]1N)O

Canonical SMILES

C=CC1(CCCCC1N)O

Synonyms

Cyclohexanol,2-amino-1-ethenyl-,trans-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Applications Key Properties References
(1R,2S)-2-Amino-1-ethenylcyclohexan-1-ol Not provided C8H13NO Amino, hydroxyl, ethenyl ~139.2 (calculated) Hypothesized: Catalysis, chiral intermediates Chiral centers, potential for ring-opening reactions N/A
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- 197247-91-9 C7H13NO3 Amino, hydroxyl, carboxylic acid 159.18 Not specified; likely biochemical research Polar due to carboxylic acid; higher solubility in water
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol 29783-01-5 C8H17NO Dimethylamino, hydroxyl 143.23 Organocatalyst for enantioselective desymmetrization High enantioselectivity; used with nucleophiles
(1S,2R)-2-Aminocyclohexanol 108267-20-5 C6H13NO Amino, hydroxyl 115.17 Research reagent, chiral building block Cis stereochemistry; moderate polarity
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate 192047-04-4 C9H17NO2 Amino, ester 171.24 Synthetic intermediate Ester group enhances lipophilicity
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol Y700-0935 C14H21NO Benzyl-methylamino, hydroxyl 219.32 Not specified; potential CNS drug candidate High logP (1.96); bulky substituents

Key Differences and Implications

Stereochemistry and Reactivity
  • The (1R,2S) configuration of the target compound distinguishes it from analogs like (1S,2R)-2-aminocyclohexanol and (1S,2S)-2-(dimethylamino)cyclohexan-1-ol . Stereochemistry critically influences enantioselectivity in catalytic applications. For example, the (1S,2S)-dimethylamino derivative achieves >90% enantiomeric excess in desymmetrization reactions, suggesting the target compound’s stereochemistry may similarly impact reactivity .
Physicochemical Properties
  • Polarity: The carboxylic acid derivative (CAS 197247-91-9) is highly polar (PSA: ~80 Ų), while the target compound’s hydroxyl and amino groups (PSA: ~50 Ų estimated) likely confer moderate polarity. Ethyl esters (CAS 192047-04-4) exhibit lower polarity, favoring organic-phase reactions .
  • Lipophilicity: The benzyl-methylamino analog (logP 1.96 ) is more lipophilic than the target compound (estimated logP ~0.5), impacting membrane permeability in biological systems.

Research and Industrial Relevance

  • Catalysis: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol’s success in asymmetric catalysis suggests the target compound could be optimized for similar applications, leveraging its ethenyl group for unique transition-state interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.